BenchChemオンラインストアへようこそ!

CB-6673567

Adenylyl Cyclase cAMP Signaling Isoform Selectivity

CB-6673567 is a validated AC1-selective inhibitor, offering 2-4x discrimination over AC6. Unlike non-selective tools (CB-7921220) or isoform-activators (ST034307), it uniquely enables precise dissection of AC1-mediated cAMP signaling in hippocampal neurons and cardiac myocytes. Essential for synaptic plasticity and heart failure research.

Molecular Formula C19H14N4O3
Molecular Weight 346.3 g/mol
Cat. No. B1668676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCB-6673567
SynonymsCB-6673567;  CB 6673567;  CB6673567; 
Molecular FormulaC19H14N4O3
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C(=C(C=C2)C3=C(C=NN3)C4=CN(N=C4)C5=CC=CC=C5)O
InChIInChI=1S/C19H14N4O3/c24-18-14(6-7-16-19(18)26-11-25-16)17-15(9-20-22-17)12-8-21-23(10-12)13-4-2-1-3-5-13/h1-10,24H,11H2,(H,20,22)
InChIKeyIWOOEXODZOFLDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CB-6673567 Procurement Guide: Selective AC1 Inhibitor for cAMP Signaling Research


CB-6673567 is a small-molecule inhibitor of adenylyl cyclase 1 (AC1), a calcium/calmodulin-sensitive enzyme that catalyzes the conversion of ATP to the second messenger cAMP [1]. The compound is characterized by an IC50 of 77 μM against AC1 in biochemical assays and exhibits a 2- to 4-fold selectivity over the AC6 isoform [2]. Its primary application lies in dissecting the role of AC1-mediated cAMP signaling in hippocampal neurons and cardiovascular models, where it has been shown to block choline-induced cAMP increases [3].

CB-6673567: Critical AC1 Isoform Selectivity Prevents Cross-Reactivity Confounds


Adenylyl cyclase isoforms (AC1-AC9) exhibit distinct tissue distribution, regulatory properties, and physiological functions. While several AC inhibitors exist (e.g., NKY80 for AC5/6, ST034307 for AC1), they cannot be interchanged without risking isoform-specific confounds. For instance, NKY80 potently inhibits AC5 and AC6 (IC50 7.7 μM and 17 μM, respectively) but has negligible activity on AC1 [1], making it unsuitable for AC1-focused studies. Conversely, ST034307 is a high-potency AC1 inhibitor (IC50 2.3 μM) but enhances AC2 activity and shows paradoxical effects on AC8 [2]. CB-6673567 occupies a unique selectivity niche with moderate AC1 potency but clear isoform discrimination, particularly against AC6, which is often co-expressed in neuronal and cardiac tissues. Substitution with a less selective AC1 inhibitor like CB-7921220, which fails to discriminate between AC1 and AC6 [3], would introduce significant experimental ambiguity when interpreting cAMP source specificity.

CB-6673567: Quantitative Differentiation Evidence vs. Key AC1 Inhibitors


CB-6673567 Demonstrates 2- to 4-Fold AC1 vs. AC6 Isoform Selectivity Superior to CB-7921220

CB-6673567 exhibits a 2- to 4-fold selectivity for AC1 over AC6 in membrane-based adenylyl cyclase assays stimulated by 50 μM forskolin [1]. In contrast, CB-7921220 lacks isoform selectivity between AC1 and AC6 under identical assay conditions, failing to distinguish between these two calcium-sensitive isoforms [1]. This selectivity difference is critical for experiments where AC1 and AC6 are co-expressed, such as in hippocampal neurons or cardiac myocytes, because it allows for a more definitive attribution of observed cAMP changes to AC1 activity rather than to AC6.

Adenylyl Cyclase cAMP Signaling Isoform Selectivity

CB-6673567 Occupies a Distinct Potency-Selectivity Trade-Off Niche Relative to ST034307

CB-6673567 has an IC50 of 77 μM for AC1 [1], while ST034307 is a much more potent AC1 inhibitor with an IC50 of 2.3 μM [2]. However, this potency difference is accompanied by distinct selectivity profiles: CB-6673567 shows 2- to 4-fold selectivity over AC6 and does not significantly affect AC2 or AC8 [1]. ST034307, despite its high potency, enhances AC2 activity and shows a trend toward AC8 activation [2]. Therefore, CB-6673567 is a more suitable tool for studies requiring a clean AC1-selective inhibition without off-target isoform activation, whereas ST034307's higher potency may be preferable for applications where maximal AC1 blockade is paramount and potential AC2/AC8 modulation can be controlled for.

AC1 Inhibition Potency Pharmacological Tool

CB-6673567 Demonstrates Functional Target Engagement in Primary Hippocampal Neurons

In primary hippocampal neurons, CB-6673567 completely blocked the choline-induced increase in intracellular cAMP, as measured by FRET-based live-cell imaging [1]. This effect was phenocopied by siRNA-mediated knockdown of AC1, confirming that CB-6673567 functionally inhibits endogenous AC1 in a physiologically relevant neuronal context [1]. This in situ validation is a critical differentiator, as many AC1 inhibitors (e.g., ST034307, CB-7921220) have primarily been characterized in recombinant overexpression systems, with limited data on native tissue efficacy.

Neuronal Signaling cAMP AC1 Function

CB-6673567: High-Impact Application Scenarios for Scientific and Industrial Research


Dissecting AC1-Specific cAMP Signaling in Neuronal Function and Disease

Researchers investigating the role of cAMP in synaptic plasticity, learning, and memory can use CB-6673567 to selectively inhibit AC1 activity in hippocampal or cortical neurons. The compound's validated efficacy in blocking choline-induced cAMP increases in primary neurons [1] makes it a critical tool for distinguishing AC1-mediated contributions from those of other cAMP sources (e.g., AC8, sAC) in studies of α7 nAChR signaling, glutamatergic transmission, and neurodevelopmental disorders.

Cardiovascular Research Requiring Isoform Discrimination Between AC1 and AC6

In cardiac myocytes, AC1 and AC6 are both expressed and play distinct roles in regulating heart rate and contractility. CB-6673567's 2- to 4-fold selectivity for AC1 over AC6 [2] enables researchers to dissect the specific contribution of AC1 to calcium-mediated cAMP signaling in the heart, without the confounding inhibition of AC6 that would occur with non-selective tools like CB-7921220. This application is particularly relevant for studies on arrhythmia, heart failure, and β-adrenergic signaling.

Developing AC1-Selective Pharmacological Probes with a Clean Selectivity Profile

For medicinal chemistry and chemical biology groups seeking to develop novel AC1-targeted therapeutics, CB-6673567 serves as a key reference compound for a moderate-potency, clean selectivity profile. Its lack of AC2/AC8 activation, in contrast to ST034307 [3], makes it a superior control for validating the selectivity of new AC1 inhibitors in broad isoform panels. Procurement of CB-6673567 is essential for establishing baseline AC1 inhibition and selectivity standards in drug discovery campaigns.

Quote Request

Request a Quote for CB-6673567

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.